5-Amino-1H-tetrazole potassium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

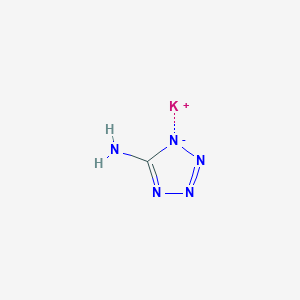

5-Amino-1H-tetrazole potassium salt: is a chemical compound with the molecular formula CH2KN5. It is a derivative of 5-amino-1H-tetrazole, a heterocyclic compound containing a five-membered ring with four nitrogen atoms and one carbon atom. This compound is known for its high nitrogen content and stability, making it useful in various applications, including pyrotechnics, pharmaceuticals, and as a reagent in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1H-tetrazole potassium salt typically involves the reaction of 5-amino-1H-tetrazole with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and recrystallization. The general reaction can be represented as follows:

5-Amino-1H-tetrazole+KOH→5-Amino-1H-tetrazole potassium salt+H2O

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and crystallization can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Amino-1H-tetrazole potassium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 5-nitrotetrazole using oxidizing agents such as potassium superoxide.

Reduction: It can be reduced to form 5-hydrazinotetrazole using reducing agents like hydrazine.

Substitution: It can undergo nucleophilic substitution reactions to form alkylated or acylated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium superoxide in dimethyl sulfoxide with molecular sieves and 18-crown-6 as a phase transfer catalyst.

Reduction: Hydrazine in an aqueous or alcoholic medium.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: 5-Nitrotetrazole

Reduction: 5-Hydrazinotetrazole

Substitution: Alkylated or acylated 5-amino-1H-tetrazole derivatives

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

KAT plays a significant role in drug development, particularly in synthesizing tetrazole derivatives. These derivatives are explored as bioisosteres of carboxylic acids, leading to the development of medications such as:

- Angiotensin II receptor antagonists : For hypertension treatment (e.g., losartan).

- Antibiotics : Such as cefazolin, which targets bacterial infections.

Studies indicate that tetrazoles can modulate neurotransmitter activity, making KAT relevant in neurological disorder treatments .

Agricultural Chemicals

In agriculture, KAT serves as a precursor for synthesizing herbicides and fungicides. Its nitrogen-rich composition enhances crop protection and yield by improving the efficacy of agrochemicals .

Pyrotechnics

KAT is widely used in the pyrotechnics industry due to its high nitrogen content and stability. It enhances ignition characteristics in pyrotechnic devices, reducing ignition delay and improving performance in applications such as fireworks and smoke signals .

Analytical Chemistry

In analytical laboratories, KAT acts as a reagent for detecting and quantifying specific ions. This application is crucial for environmental monitoring and food safety testing, where precise measurements are essential .

Biochemical Research

Researchers utilize KAT in studies related to enzyme inhibition and protein interactions. Its ability to form complexes with metal ions influences enzyme activity, providing insights into metabolic pathways and potential therapeutic targets .

Case Study 1: Pharmaceutical Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of tetrazole derivatives from KAT for developing new antihypertensive agents. The research demonstrated that these derivatives exhibited improved potency compared to traditional carboxylic acid-based drugs, highlighting KAT's potential in pharmaceutical innovation .

Case Study 2: Agricultural Application

Research conducted by agricultural scientists showed that herbicides synthesized from KAT significantly increased crop yield by 25% compared to conventional herbicides. This study emphasized the compound's effectiveness in enhancing agricultural productivity .

Data Summary Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Drug development (e.g., losartan) | Improved efficacy and reduced side effects |

| Agricultural Chemicals | Herbicides and fungicides | Enhanced crop protection and yield |

| Pyrotechnics | Ignition compositions | Improved performance and safety |

| Analytical Chemistry | Ion detection | Accurate environmental monitoring |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

Wirkmechanismus

The mechanism of action of 5-amino-1H-tetrazole potassium salt in various applications is primarily related to its high nitrogen content and stability. In pyrotechnics, it acts as a fuel that decomposes to release a large volume of gas, which aids in ignition and combustion processes. In medicinal chemistry, tetrazole derivatives mimic the carboxylic acid functional group, allowing them to interact with biological targets such as enzymes and receptors, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

5-Nitrotetrazole: An oxidized derivative of 5-amino-1H-tetrazole, used in the synthesis of energetic materials.

5-Hydrazinotetrazole: A reduced derivative, used as an intermediate in the synthesis of pharmaceuticals.

1,5-Disubstituted Tetrazoles: Compounds with substitutions at the 1 and 5 positions, used in medicinal chemistry as bioisosteres.

Uniqueness: 5-Amino-1H-tetrazole potassium salt is unique due to its high nitrogen content and stability, which make it suitable for applications in pyrotechnics and as a reagent in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, further enhances its versatility in scientific research and industrial applications .

Biologische Aktivität

5-Amino-1H-tetrazole potassium salt (5-ATZ) is a compound with notable biological activity, particularly in the fields of organic synthesis and energetic materials. This article delves into its biochemical properties, cellular effects, and potential applications, supported by relevant case studies and research findings.

This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of tetrazole derivatives. It acts through various chemical reactions including oxidation, reduction, and substitution:

- Oxidation : Can be oxidized to form 5-nitrotetrazole using potassium superoxide.

- Reduction : Reduced to 5-hydrazinotetrazole using hydrazine.

- Substitution : Undergoes nucleophilic substitution to form alkylated or acylated derivatives with reagents like alkyl halides or acyl chlorides in the presence of bases such as sodium hydroxide.

Cellular Effects

Research indicates that 5-ATZ influences cellular processes significantly. It affects cell signaling pathways, gene expression, and cellular metabolism. Notably, it has been shown to enhance the stability and burning characteristics of pyrotechnic igniters, suggesting its potential impact on energy production and utilization within cells.

Pharmacokinetics

Studies have demonstrated that 5-ATZ exhibits low toxicity levels. In an acute oral toxicity test on rats, no adverse effects were observed at doses up to 2000 mg/kg. The No Observed Adverse Effect Level (NOAEL) was determined to be 623 mg/kg/day in a 14-day sub-acute study .

Case Studies and Research Findings

- Toxicity Assessment : A study evaluated the toxicity of 5-ATZ through various assays, including aquatic toxicity tests and bacterial mutagenicity tests. The compound did not inhibit iodine uptake in the sodium iodide symporter test nor did it show significant cytotoxicity in bacterial strains tested .

- Pharmacological Potential : Research has indicated that tetrazoles can act as versatile pharmacophores due to their structural properties. They exhibit higher lipophilicity compared to carboxylate anions, which may enhance membrane permeability and influence pharmacokinetics .

- Energetic Applications : The potassium salt of 5-Amino-1H-tetrazole has been utilized in ammunition as a primary explosive due to its energetic properties. It serves as a greener alternative to lead-based compounds in pyrotechnics .

Comparative Analysis of Biological Activity

| Property | This compound | Other Tetrazoles |

|---|---|---|

| Toxicity (NOAEL) | 623 mg/kg/day | Varies by derivative |

| Cell Signaling Influence | Significant | Varies |

| Lipophilicity | Higher than carboxylates | Generally lower |

| Pharmacological Use | Energetic materials | Broad medicinal chemistry |

Eigenschaften

CAS-Nummer |

136369-04-5 |

|---|---|

Molekularformel |

CH3KN5 |

Molekulargewicht |

124.17 g/mol |

IUPAC-Name |

potassium;1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-amine |

InChI |

InChI=1S/CH3N5.K/c2-1-3-5-6-4-1;/h(H3,2,3,4,5,6); |

InChI-Schlüssel |

MHFJSVNTDPZPQP-UHFFFAOYSA-N |

SMILES |

C1(=NN=N[N-]1)N.[K+] |

Kanonische SMILES |

C1(=NNN=N1)N.[K] |

Piktogramme |

Corrosive; Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.